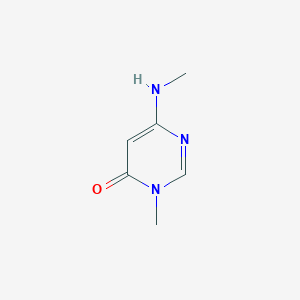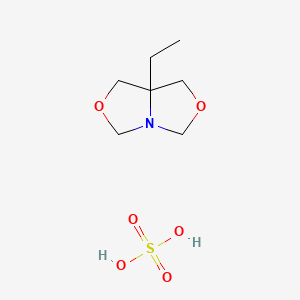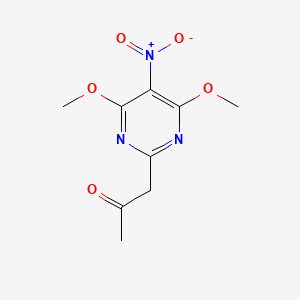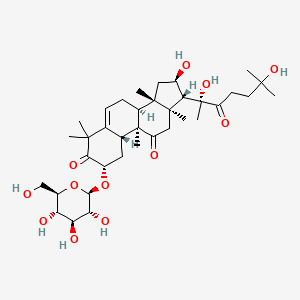
3-methyl-6-(methylamino)pyrimidin-4(3H)-one
描述
3-methyl-6-(methylamino)pyrimidin-4(3H)-one, also known as MPA, is a synthetic compound that has been of great interest to researchers due to its potential applications in various scientific fields. MPA is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
作用机制
3-methyl-6-(methylamino)pyrimidin-4(3H)-one works by binding to the active site of DHFR, preventing the enzyme from carrying out its normal function of converting dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role as a DHFR inhibitor, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been found to inhibit the growth of various bacterial and viral pathogens.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in lab experiments is its ability to selectively inhibit DHFR, making it a valuable tool for studying the role of nucleotides in various biological processes. However, one limitation of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is that it can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments.
未来方向
There are many potential future directions for research involving 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. One area of interest is the development of new drugs that target DHFR, which could be used to treat a wide range of diseases. Another area of interest is the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a tool for studying the role of nucleotides in cancer development and progression. Additionally, there is potential for the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in the development of new antibiotics, as it has been shown to inhibit the growth of various bacterial pathogens.
科学研究应用
3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been widely used in scientific research due to its ability to selectively inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, making it a valuable tool for studying the role of these molecules in various biological processes.
属性
IUPAC Name |
3-methyl-6-(methylamino)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)4-8-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGJDGJYQADAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262838 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(methylamino)pyrimidin-4(3H)-one | |
CAS RN |
698-82-8 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(4-benzylpiperazin-1-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B1659895.png)


![1,3-Diphenyl-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B1659900.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)

![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)
![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)

